molecular formula C16H17ClN2O2 B11082613 6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide

6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11082613
M. Wt: 304.77 g/mol
InChI Key: NKDDGTNBPFFVHO-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, ethyl, methoxy, and methyl groups, as well as a phenyl group attached to the carboxamide moiety. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes or ketones with ammonia or amines.

    Introduction of Substituents: The chloro, ethyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while ethylation and methylation can be performed using alkyl halides in the presence of a base.

    Formation of the Carboxamide Moiety: The carboxamide group is introduced by reacting the pyridine derivative with an appropriate amine, such as aniline, under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C16H17ClN2O2/c1-4-19(12-8-6-5-7-9-12)16(20)14-11(2)10-13(17)18-15(14)21-3/h5-10H,4H2,1-3H3

InChI Key

NKDDGTNBPFFVHO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(N=C(C=C2C)Cl)OC

Origin of Product

United States

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